molecular formula C17H15NO3 B2942918 2-[(2-Ethoxy-4-formylphenoxy)methyl]benzonitrile CAS No. 443123-51-1

2-[(2-Ethoxy-4-formylphenoxy)methyl]benzonitrile

Cat. No.: B2942918
CAS No.: 443123-51-1
M. Wt: 281.311
InChI Key: HOKPDHFOLUWOOL-UHFFFAOYSA-N
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Description

2-[(2-Ethoxy-4-formylphenoxy)methyl]benzonitrile is a benzonitrile derivative characterized by a phenoxy-methyl bridge connecting two aromatic rings. The key structural features include:

  • Ethoxy group at the 2-position of the phenoxy ring.
  • Formyl group (aldehyde) at the 4-position of the phenoxy ring.
  • Benzonitrile moiety linked via a methylene group.

This compound is likely synthesized through nucleophilic substitution or coupling reactions, analogous to methods used for similar benzonitrile derivatives (e.g., reactions involving 2-aminobenzonitrile or methyl anthranilate as precursors) . The formyl group enhances reactivity for further functionalization, making it valuable in pharmaceutical and materials chemistry intermediates.

Properties

IUPAC Name

2-[(2-ethoxy-4-formylphenoxy)methyl]benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO3/c1-2-20-17-9-13(11-19)7-8-16(17)21-12-15-6-4-3-5-14(15)10-18/h3-9,11H,2,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOKPDHFOLUWOOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=O)OCC2=CC=CC=C2C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

2-[(2-Ethoxy-4-formylphenoxy)methyl]benzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: 2-[(2-Ethoxy-4-carboxyphenoxy)methyl]benzonitrile.

    Reduction: 2-[(2-Ethoxy-4-formylphenoxy)methyl]benzylamine.

    Substitution: 2-[(2-Substituted-4-formylphenoxy)methyl]benzonitrile.

Mechanism of Action

The mechanism of action of 2-[(2-Ethoxy-4-formylphenoxy)methyl]benzonitrile involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity . The formyl and nitrile groups play crucial roles in these interactions, influencing the compound’s reactivity and specificity .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table compares 2-[(2-Ethoxy-4-formylphenoxy)methyl]benzonitrile with key structural analogs:

Compound Name Substituents/R-Groups Key Properties/Applications Reference
2-[(4-Chlorophenoxy)methyl]benzonitrile 4-Cl on phenoxy ring Higher toxicity; used in agrochemicals
2-Fluoro-6-(4-methylphenoxy)benzonitrile 2-F, 4-Me on phenoxy ring OLED materials; enhanced electron affinity
4-[(2-Fluorophenyl)amino]benzonitrile Amino linker, 2-F on phenyl ring Pharmaceutical intermediate (e.g., kinase inhibitors)
2-(4-Methylphenyl)benzonitrile 4-Me on phenyl ring Crystal packing stabilized by π-π stacking (dihedral angle: 44.6°)
4-((2-Fluorobenzyl)oxy)benzonitrile 2-F-benzyloxy group Intermediate in organic synthesis

Physical and Chemical Properties

  • Reactivity: The formyl group in this compound allows for nucleophilic additions (e.g., formation of imines or hydrazones), unlike analogs with inert substituents like chloro or methyl groups .
  • Solubility: Ethoxy and formyl groups enhance polarity compared to non-polar analogs (e.g., 2-(4-Methylphenyl)benzonitrile), improving solubility in polar solvents .

Spectroscopic Differences

  • IR Spectroscopy : The formyl group exhibits a strong C=O stretch (~1700 cm⁻¹), absent in chloro or methyl-substituted analogs. Nitrile stretches (~2200 cm⁻¹) are consistent across all benzonitriles .
  • NMR: The aldehyde proton in the target compound appears as a singlet at ~9.8 ppm, distinct from aromatic protons in analogs like 2-[(4-Chlorophenoxy)methyl]benzonitrile .

Biological Activity

The compound 2-[(2-Ethoxy-4-formylphenoxy)methyl]benzonitrile is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the fields of anticancer research and enzyme inhibition. This article synthesizes available research findings, case studies, and experimental data to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound is characterized by its unique functional groups, including an ethoxy group, a formyl group, and a benzonitrile moiety. The structural formula can be represented as follows:

C16H17NO3\text{C}_{16}\text{H}_{17}\text{NO}_3

This compound's structure suggests potential interactions with biological targets due to the presence of both electron-donating and electron-withdrawing groups.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Anticancer Activity : Preliminary studies have demonstrated that this compound may inhibit the proliferation of cancer cells. In vitro assays have shown promising results against various carcinoma cell lines.
  • Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes, which is crucial for understanding its mechanism of action in biological systems.

Case Studies

  • In Vitro Studies :
    • A study conducted on colorectal carcinoma (HCT-116) and epidermoid carcinoma (HEP2) cell lines indicated that derivatives of this compound exhibited significant cytotoxic effects. The IC50 values were measured using the MTT assay, revealing that certain derivatives had stronger inhibitory effects compared to standard chemotherapeutics like Doxorubicin .
    CompoundCell LineIC50 (µM)Comparison Drug
    2aHCT-1165.3Doxorubicin
    4bHEP23.8Doxorubicin
    4dHEP24.1Doxorubicin
    • Mechanism of Action : Molecular docking studies revealed that the compound interacts with the active sites of key proteins involved in cancer cell proliferation, such as VEGFR2 and FGFR1, suggesting a potential pathway for therapeutic application .

Enzyme Activity Studies

The compound's inhibitory effects on enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) were evaluated. Results indicated that certain derivatives exhibited reversible inhibition of BuChE through competitive mechanisms, which could have implications for neurodegenerative disease treatments .

EnzymeCompoundInhibition TypeBinding Energy (kcal/mol)
AChE5bReversible-10.22
BuChE5bCompetitive-9.87

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